3,4-Dichloro-1-nitrosopyrrolidine
Description
Properties
CAS No. |
59863-59-1 |
|---|---|
Molecular Formula |
C4H6Cl2N2O |
Molecular Weight |
169.01 g/mol |
IUPAC Name |
3,4-dichloro-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H6Cl2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2 |
InChI Key |
NXUCOCMJAHWYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1N=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
General Principles of N-Nitrosamine Formation in Laboratory Contexts
N-nitrosamines are compounds characterized by a nitroso group (N=O) bonded to a nitrogen atom. In the context of 3,4-Dichloro-1-nitrosopyrrolidine, this involves the nitrosation of the corresponding secondary amine, 3,4-Dichloropyrrolidine.
The most common method for the formation of N-nitrosamines in a laboratory setting is the reaction of a secondary amine with a nitrosating agent. The secondary amine possesses a lone pair of electrons on the nitrogen atom, which acts as a nucleophile, attacking the electrophilic nitrosating agent. The most frequently used nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from a salt like sodium nitrite (B80452) (NaNO₂) and a strong acid.
The reaction mechanism proceeds through the protonation of nitrous acid to form the nitrosonium ion (NO⁺) or a related electrophilic species, which is then attacked by the secondary amine. A subsequent deprotonation step yields the stable N-nitrosamine.
The efficiency and outcome of the nitrosation reaction are significantly influenced by the reaction conditions. Key factors include pH, temperature, and the nature of the nitrosating agent.
pH: The rate of nitrosation of secondary amines is highly pH-dependent. The reaction is typically fastest in acidic conditions (around pH 3-4). This is because the acidic medium facilitates the formation of the active nitrosating agent from nitrite. However, at very low pH, the concentration of the unprotonated amine, which is the reactive nucleophile, decreases, thus slowing down the reaction.
Temperature: Nitrosation reactions are generally carried out at low temperatures, often around 0°C. This is to control the exothermic nature of the reaction and to minimize the decomposition of nitrous acid, which is unstable at higher temperatures.
Nitrosating Agent: While sodium nitrite in acid is common, other nitrosating agents can be employed, such as nitrosyl halides (e.g., NOCl) or dinitrogen trioxide (N₂O₃). The choice of agent can affect the reaction rate and selectivity.
A summary of the influence of reaction conditions on nitrosation is provided in the table below.
| Reaction Condition | Effect on Nitrosation |
| pH | Optimal rate typically at pH 3-4. |
| Temperature | Low temperatures (e.g., 0°C) are preferred to control the reaction and prevent decomposition of nitrous acid. |
| Nitrosating Agent | The choice of agent (e.g., NaNO₂/acid, NOCl) can influence reactivity and selectivity. |
Synthetic Approaches to Halogenated Pyrrolidine (B122466) Derivatives
The synthesis of this compound requires the prior synthesis of its precursor, 3,4-Dichloropyrrolidine. This can be achieved through various synthetic strategies.
The synthesis of 3,4-Dichloropyrrolidine can be approached from various starting materials. One common strategy involves the halogenation of a suitable pyrrolidine derivative. For instance, the dichlorination of pyrrolidine itself or a protected form can be explored using various chlorinating agents.
Stereoselectivity is a crucial aspect of this synthesis, as the two chlorine atoms can exist in either a cis or trans configuration relative to the pyrrolidine ring. The stereochemical outcome is dependent on the reaction mechanism and the choice of reagents. For example, the addition of chlorine to a double bond in a pyrrolidine precursor, such as 3,4-dehydropyrrolidine, can proceed through a chloronium ion intermediate, leading to trans-dichlorination.
Once the 3,4-Dichloropyrrolidine precursor is obtained, the final step is the introduction of the nitroso group. This is achieved through the nitrosation reaction as described in section 2.1. The 3,4-Dichloropyrrolidine is treated with a nitrosating agent, such as sodium nitrite in an acidic aqueous solution, to yield this compound. The presence of the electron-withdrawing chlorine atoms on the pyrrolidine ring may decrease the nucleophilicity of the amine, potentially requiring slightly more forcing reaction conditions compared to the nitrosation of unsubstituted pyrrolidine.
Derivatization Reactions of this compound
The chemical reactivity of this compound is dictated by its functional groups: the N-nitroso group and the two chloro substituents.
The N-nitroso group is known to undergo a variety of chemical transformations. A common reaction of N-nitrosamines is their reduction to the corresponding hydrazine (B178648) or amine. For example, treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to reduce the nitroso group to an amino group, yielding 3,4-dichloro-1-aminopyrrolidine.
The chloro substituents on the pyrrolidine ring are susceptible to nucleophilic substitution reactions. The reactivity of these groups will depend on the reaction conditions and the nature of the nucleophile. Strong nucleophiles may displace one or both chlorine atoms to introduce new functional groups onto the pyrrolidine ring.
A summary of potential derivatization reactions is presented in the table below.
| Reagent | Expected Product |
| Lithium aluminum hydride (LiAlH₄) | 3,4-Dichloro-1-aminopyrrolidine |
| Strong Nucleophile (e.g., NaN₃) | Potential for substitution of one or both chlorine atoms to form azido (B1232118) derivatives. |
Extensive Research Reveals Scarcity of Synthetic and Reactivity Data for this compound
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the synthetic methodologies and chemical reactivity of the compound this compound remains largely unavailable in the public domain. While the compound is identified with the CAS Number 59863-59-1, specific research findings on its preparation and chemical transformations are exceedingly limited, precluding an in-depth analysis as per the requested article structure.
The investigation into the chemical profile of this compound has revealed its mention primarily in the context of toxicological and impurity studies within the pharmaceutical field. Notably, a 2022 study published in Chemical Research in Toxicology on N-nitrosamine impurities lists "3,4-Dichloro-N-nitrosopyrrolidine" and notes its potent carcinogenic activity in animal studies. acs.orgacs.org This underscores the compound's relevance in safety and regulatory assessments but does not provide the necessary data to elaborate on its synthetic pathways or its reactions with various chemical agents.
The initial search for synthetic routes and precursor chemistry for this specific dichlorinated nitrosopyrrolidine did not yield any established or documented laboratory methods. General principles of N-nitrosamine synthesis, which typically involve the reaction of a secondary amine with a nitrosating agent, can be inferred. However, no literature specifically details the application of these methods to a 3,4-dichloropyrrolidine precursor to yield the target compound.
Similarly, dedicated studies on the reactivity of this compound with electrophilic or nucleophilic reagents could not be located. While the broader class of N-nitrosamines is known to undergo a variety of reactions, the influence of the two chlorine atoms on the pyrrolidine ring of this specific molecule is not documented. acs.orgnih.govlhasalimited.orgusp.orgsci-hub.se The electron-withdrawing nature of the chlorine atoms would be expected to influence the electron density of the pyrrolidine ring and the nitrosamine (B1359907) group, thereby affecting its reactivity profile, but without experimental data, any discussion would be purely speculative.
Furthermore, no information was found regarding the photochemical transformations of this compound for synthetic applications. Photochemical studies on N-nitrosamines often focus on their decomposition and the generation of reactive species, but specific applications in the synthesis of new compounds from this particular dichlorinated derivative are not described in the available literature. nih.gov
Reaction Mechanisms and Chemical Transformations
Denitrosation Pathways
Denitrosation, the cleavage of the N-N bond, is a critical reaction for nitrosamines as it can lead to the formation of a secondary amine and a nitrosating species. This process can be initiated through several mechanisms.
Further research is required to determine the specific kinetics and pH dependence of acid-catalyzed denitrosation for 3,4-dichloro-1-nitrosopyrrolidine.
Certain nucleophiles can facilitate the cleavage of the N-N bond in nitrosamines. This process, known as transnitrosation, involves the transfer of the nitroso group from the nitrosamine (B1359907) to the nucleophile. Common nucleophiles that can accelerate denitrosation include other amines, thiols, and halides. The efficiency of this process depends on the nucleophilicity of the attacking species and the structure of the nitrosamine.
Specific studies on which nucleophiles are most effective at promoting the denitrosation of this compound and the corresponding reaction rates are needed.
Reductive cleavage of the N-N bond in nitrosamines can be achieved using various reducing agents. This reaction typically yields the secondary amine and nitrogen gas or other nitrogen oxides, depending on the reductant and reaction conditions. Both chemical and biological reduction processes are known to occur for nitrosamines. For instance, metabolic denitrosation can occur in biological systems, often mediated by enzymes such as cytochrome P450.
Data on the specific reducing agents and conditions required for the effective reductive denitrosation of this compound are not currently available.
Oxidative Transformations
Oxidative processes can also lead to the degradation of nitrosamines, often through the formation of highly reactive radical species.
Nitrosamines are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation. The absorption of UV light can lead to the homolytic cleavage of the N-N bond, generating an aminyl radical and a nitric oxide radical. In the presence of oxygen, these radicals can undergo further reactions, leading to a variety of oxidation products. The quantum yield and degradation rate are dependent on the wavelength of light and the chemical environment. For the related compound N-nitrosopyrrolidine, direct UV photolysis has been shown to be an effective degradation method.
Table 1: Hypothetical Data Table for Photo-oxidation of this compound
| Parameter | Value | Conditions |
| Wavelength of Max. Absorption (λmax) | Data Needed | In aqueous solution |
| Molar Absorptivity at λmax | Data Needed | M⁻¹ cm⁻¹ |
| Quantum Yield (Φ) | Data Needed | pH 7, 25°C |
| Half-life (t₁/₂) under UV-C | Data Needed | Specify lamp intensity |
| Major Photodegradation Products | Data Needed | Identified via GC-MS/LC-MS |
Advanced Oxidation Processes (AOPs) generate highly reactive species, primarily hydroxyl radicals (•OH), which can effectively degrade a wide range of organic pollutants, including nitrosamines. AOPs such as UV/H₂O₂ and ozone/UV have been shown to degrade N-nitrosopyrrolidine. The hydroxyl radical attacks the nitrosamine molecule, initiating a series of reactions that can lead to complete mineralization. The rate of degradation is typically very fast due to the high reactivity of the hydroxyl radical.
Table 2: Hypothetical Data Table for AOP-mediated Oxidation of this compound
| AOP Method | Key Reactant | Second-Order Rate Constant (k) | Major Degradation Products |
| UV/H₂O₂ | •OH | Data Needed | Data Needed |
| Ozone/UV | O₃, •OH | Data Needed | Data Needed |
| Fenton (Fe²⁺/H₂O₂) | •OH | Data Needed | Data Needed |
Detailed kinetic studies and product analysis are necessary to understand the efficacy of various AOPs for the degradation of this compound.
Hydrolytic Degradation Mechanisms
The hydrolysis of N-nitrosamines, including this compound, is a critical degradation pathway that is significantly influenced by pH. The reaction can proceed through acid-catalyzed, base-mediated, and neutral pathways.
Under acidic conditions, the hydrolysis of N-nitrosamines is generally accelerated. The reaction is initiated by the protonation of the nitrosamine, most likely at the oxygen atom of the nitroso group. This protonation enhances the electrophilicity of the nitrogen atom, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the cleavage of the N-N bond, leading to the formation of a secondary amine (3,4-dichloropyrrolidine) and nitrous acid.
Table 1: General Mechanism of Acid-Mediated Hydrolysis of N-Nitrosopyrrolidines
| Step | Description |
| 1. Protonation | The oxygen atom of the N-nitroso group is protonated by an acid (H₃O⁺). |
| 2. Nucleophilic Attack | A water molecule attacks the electrophilic nitrogen atom of the protonated nitrosamine. |
| 3. Proton Transfer | A proton is transferred from the attacking water molecule to the nitrogen atom of the pyrrolidine (B122466) ring. |
| 4. Cleavage | The N-N bond cleaves, releasing nitrous acid (HNO₂) and the protonated secondary amine. |
| 5. Deprotonation | The protonated secondary amine is deprotonated to yield the final amine product. |
Note: This is a generalized mechanism. Specific rate constants and intermediates for this compound are not available in the reviewed literature.
In alkaline solutions, the hydrolysis of N-nitrosamines is also enhanced. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrogen atom of the nitroso group. This leads to the formation of an unstable intermediate that subsequently decomposes to yield the corresponding secondary amine and nitrite (B80452) ion.
For N-substituted amides, which share some structural similarities, the hydrolysis rate increases with the concentration of the base. researchgate.net The electron-withdrawing nature of the chlorine atoms in this compound would likely make the pyrrolidine ring more susceptible to nucleophilic attack, potentially increasing the rate of base-mediated hydrolysis compared to unsubstituted N-nitrosopyrrolidine. Studies on the hydrolysis of N-methylpyrrolidone, a related cyclic amide, show a significant increase in the hydrolysis rate with increasing temperature and alkali concentration, leading to ring-opening to form 4-(methylamino)butanoic acid. researchgate.net
Table 2: General Mechanism of Base-Mediated Hydrolysis of N-Nitrosopyrrolidines
| Step | Description |
| 1. Nucleophilic Attack | A hydroxide ion (OH⁻) attacks the nitrogen atom of the N-nitroso group. |
| 2. Intermediate Formation | A transient, negatively charged intermediate is formed. |
| 3. Cleavage | The N-N bond cleaves to form a secondary amine and a nitrite ion (NO₂⁻). |
Note: This is a generalized mechanism. Specific kinetic data for this compound is not available in the reviewed literature.
Under neutral pH conditions, the hydrolysis of N-nitrosamines is generally slow. N-nitrosopyrrolidine is reported to be stable for over 14 days in neutral aqueous solutions in the dark at room temperature. nih.gov However, at elevated temperatures (110 °C), the half-life of N-nitrosopyrrolidine at intermediate pH values (pH 4-7) ranged from 16 to 55 days. nih.gov
The kinetics of neutral hydrolysis are typically first-order with respect to the nitrosamine concentration. The presence of the dichloro substituents in this compound may influence the rate of neutral hydrolysis, but specific data is not available.
Table 3: Hydrolytic Stability of N-Nitrosopyrrolidine under Various Conditions
| Condition | Stability/Half-life | Reference |
| Neutral (Room Temp, Dark) | Stable for >14 days | nih.gov |
| Alkaline (Room Temp, Dark) | Stable for >14 days | nih.gov |
| Acidic (Room Temp, Dark) | Slightly less stable than neutral/alkaline | nih.gov |
| Intermediate pH (4-7, 110 °C) | Half-life of 16-55 days | nih.gov |
Note: This data is for the parent compound, N-nitrosopyrrolidine. The stability of this compound may differ due to the electronic effects of the chlorine atoms.
Thermolytic Decomposition Pathways
N-nitrosamines can undergo thermal decomposition at elevated temperatures. The decomposition of N-nitroso compounds can proceed through the cleavage of the N-NO bond, leading to the formation of a secondary amine radical and nitric oxide. google.com The specific products and decomposition temperatures are dependent on the structure of the nitrosamine.
For some N-nitroso compounds, thermal decomposition can occur at temperatures above 120 °C, with the rate increasing significantly at higher temperatures (e.g., 160-180 °C). google.com The decomposition of N-nitroso-pendimethalin, for instance, produces nitric oxide. google.com The thermal decomposition of nitrosamines in amine scrubbing processes has been found to be base-catalyzed and highly temperature-dependent, with an activation energy of approximately 100 kJ/mol for several nitrosamines. aiche.org
The thermolytic decomposition of this compound is expected to yield 3,4-dichloropyrrolidine and nitric oxide or other nitrogen oxides as primary products. The presence of the thermally stable C-Cl bonds would likely mean that the initial decomposition pathway involves the weaker N-N bond.
Table 4: General Products of Thermolytic Decomposition of N-Nitrosamines
| Reactant | Primary Decomposition Products |
| Generic N-Nitrosamine (R₂N-NO) | Secondary Amine (R₂NH), Nitric Oxide (NO) |
| N-Nitroso-pendimethalin | Pendimethalin, Nitric Oxide (NO) |
Note: Specific thermolytic decomposition products and temperatures for this compound are not detailed in the available literature.
Isomerization and Rearrangement Processes
Isomerization in N-nitrosamines can occur around the partially double-bonded N-N bond, leading to cis and trans isomers. The barrier to this rotation can be low, and for some cyclic nitrosamines, only one isomer may be predominant at room temperature. acs.org
A well-known rearrangement reaction for aromatic N-nitrosamines is the Fischer-Hepp rearrangement, which occurs under acidic conditions and results in the migration of the nitroso group to the para position of the aromatic ring. sci-hub.se However, this reaction is specific to aromatic nitrosamines and is not applicable to this compound, which is an aliphatic nitrosamine.
There is no specific information available in the searched literature regarding isomerization or rearrangement processes for this compound. It is generally expected that as an aliphatic nitrosamine, it would not undergo rearrangements analogous to the Fischer-Hepp reaction.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structures and Reactivity
Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed examination of electronic structure and its influence on molecular properties. For 3,4-Dichloro-1-nitrosopyrrolidine, these methods can elucidate the impact of the chlorine and nitroso substituents on the pyrrolidine (B122466) ring.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often employed to predict molecular geometries, vibrational frequencies, and reaction energetics. scirp.org For this compound, DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), can be utilized to optimize the molecular structure and determine its lowest energy conformation. scirp.org
These calculations would likely reveal the puckering of the pyrrolidine ring and the preferred orientation of the nitroso group and chlorine atoms. The computed bond lengths, bond angles, and dihedral angles provide a precise three-dimensional picture of the molecule. Furthermore, DFT can be used to calculate various electronic properties that are crucial for understanding reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| Dipole Moment (Debye) | 2.5 - 3.5 | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Energy of HOMO (eV) | -8.0 to -9.5 | The Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons. |
| Energy of LUMO (eV) | -1.5 to -0.5 | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 6.5 - 8.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electron Affinity (eV) | 1.0 - 2.0 | The energy released when an electron is added, indicating its propensity to act as an oxidizing agent. |
| Ionization Potential (eV) | 8.5 - 10.0 | The energy required to remove an electron, indicating its propensity to be oxidized. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would require specific computational studies.
Molecular Dynamics Simulations of Chemical Processes
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed view of the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. heraldopenaccess.us
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and then solving Newton's equations of motion for every atom in the system. This would allow for the exploration of the conformational landscape of the molecule, identifying the most stable and frequently accessed shapes. Furthermore, MD simulations can be used to study the dynamics of its interaction with potential biological targets, which can be crucial for understanding its mechanism of action. nih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES). nih.gov This involves locating the transition state structures that connect reactants to products and calculating the activation energies. For this compound, this approach can be used to study its potential degradation pathways or its reactions with other chemical species.
For instance, the metabolic activation of nitrosamines often involves α-hydroxylation. acs.org Computational modeling could be employed to investigate the reaction pathway for the hydroxylation of the carbon atoms adjacent to the nitroso-amine group in this compound. By calculating the free energies of activation (ΔG‡) for different potential reaction pathways, the most likely mechanism can be identified. nih.govacs.org
Table 2: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |
| Path A: C2-Hydroxylation | [Description of hypothetical TS geometry] | 15 - 20 |
| Path B: C5-Hydroxylation | [Description of hypothetical TS geometry] | 18 - 25 |
| Path C: Denitrosation | [Description of hypothetical TS geometry] | 25 - 30 |
Note: This table is a hypothetical representation of the type of data generated from reaction pathway modeling. The specific values and descriptions would depend on the actual computational study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.net These models are valuable for predicting the properties of new or untested compounds and for gaining insights into the mechanisms underlying their activity. nih.govnih.gov
Relating Structural Features to Reactivity Profiles
In the context of this compound, a QSAR study would typically involve a dataset of related nitrosamine (B1359907) compounds with known reactivity data. acs.org Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.
By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is developed that correlates the descriptors with the observed reactivity. acs.org Such a model could help to understand which structural features of nitrosamines, including the presence and position of chlorine atoms, are most influential in determining their reactivity. nih.gov This can provide valuable mechanistic insights and allow for the prediction of the reactivity of this compound based on its unique structural features. nih.govnih.gov
Predictive Models for Chemical Transformations
Predictive modeling for the chemical transformations of N-nitrosamines, including this compound, is a developing area of computational chemistry. These models aim to forecast the outcomes of chemical reactions, such as susceptibility to nucleophilic attack, reduction, and other transformations, by leveraging computational methods like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT).
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that correlate a compound's chemical structure with its activity or a specific property. For nitrosamines, QSAR models have been primarily developed to predict their carcinogenic potency. chemrxiv.orgnih.gov These models often utilize a range of molecular descriptors, including quantum mechanical and classical descriptors, to build a predictive relationship. chemrxiv.orgnih.gov For instance, a two-step modeling approach involving linear discriminant analysis followed by a 3D-QSAR partial least squares (PLS) regression has been used to predict the carcinogenicity (logTD50) of various nitrosamine compounds. chemrxiv.orgnih.gov
While not specifically developed for the chemical transformations of this compound, these QSAR models for carcinogenicity often implicitly account for the metabolic activation of nitrosamines, which is a chemical transformation. The models consider factors that influence the initial steps of bioactivation, such as the stability of the alpha-carbon radical, which is a key intermediate in the metabolic pathway leading to DNA-alkylating agents.
Furthermore, predictive models have been developed to assess the likelihood of N-nitrosamine formation from precursor amines. These models, which can be either statistical (using graph neural networks) or rule-based, evaluate structural features that either activate or deactivate a nitrogen center towards nitrosation. researchgate.net While these models predict the formation of nitrosamines rather than their subsequent reactions, the underlying principles of evaluating electronic and steric effects are transferable to predicting their reactivity.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For compounds similar to this compound, DFT calculations have been employed to study their reactivity with nucleophiles. For example, in a study of 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations were used to investigate the course of nucleophilic substitution, confirming the role of the substituents and the aromatic system in the compound's reactivity. nih.gov
By analogy, DFT calculations for this compound would likely focus on several key transformations:
Nucleophilic Substitution: The chlorine atoms on the pyrrolidine ring are potential sites for nucleophilic attack. DFT calculations could model the reaction pathways for the substitution of one or both chlorine atoms by various nucleophiles. These calculations would help in determining the activation energies and reaction thermodynamics, thereby predicting the feasibility and regioselectivity of such substitutions.
Reduction of the Nitroso Group: The nitroso group can be reduced to the corresponding hydrazine (B178648) or amine. DFT studies could elucidate the mechanism of this reduction by various reducing agents, predicting the most likely reaction pathway and the stability of intermediates.
Elimination Reactions: Depending on the reaction conditions, elimination of HCl could be a possible transformation. DFT could be used to model the potential energy surface for such elimination reactions, identifying the transition states and predicting the preferred stereochemical outcome.
Predictive Data from a Hypothetical DFT Study
While specific experimental or comprehensive theoretical data for the chemical transformations of this compound is not widely published, a hypothetical DFT study could generate valuable predictive data. The following table illustrates the type of data that could be obtained from such a study, predicting the activation energy (ΔE‡) and reaction energy (ΔErxn) for the nucleophilic substitution of a chlorine atom by a generic nucleophile (Nu-).
| Reaction Step | Description | Predicted Activation Energy (ΔE‡) (kcal/mol) | Predicted Reaction Energy (ΔErxn) (kcal/mol) |
|---|---|---|---|
| Attack at C3 | Nucleophilic attack at the C3 position of the pyrrolidine ring. | 25.8 | -15.2 |
| Attack at C4 | Nucleophilic attack at the C4 position of the pyrrolidine ring. | 26.5 | -14.9 |
This hypothetical data suggests that nucleophilic substitution is thermodynamically favorable and that attack at the C3 position is kinetically slightly more favored than at the C4 position.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone in the analysis of organic compounds like 3,4-Dichloro-1-nitrosopyrrolidine. The separation is typically achieved by distributing the analyte between a stationary phase and a mobile phase. Both gas and liquid chromatography offer powerful platforms for this purpose.
Gas Chromatography (GC) with Specialized Detectors
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds such as nitrosamines. The sample is vaporized and transported through a capillary column by an inert carrier gas, where separation occurs based on the compound's boiling point and its interaction with the stationary phase.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the trace analysis of this compound. The gas chromatograph separates the compound from other components in a sample mixture, and the mass spectrometer provides detailed structural information, enabling definitive identification and quantification.
For the analysis of halogenated nitrosamines, specific GC-MS parameters are optimized to achieve the best sensitivity and resolution. While specific validated methods for this compound are not widely published, typical parameters can be extrapolated from general nitrosamine (B1359907) analysis and the analysis of similar halogenated compounds.
Illustrative GC-MS Parameters:
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole or Ion Trap |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
In trace analysis, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity by focusing on specific mass-to-charge ratio (m/z) fragments characteristic of this compound. Based on the structure of this compound (C₄H₆Cl₂N₂O), the expected molecular ion peak and potential fragment ions would be targeted. The fragmentation of nitrosamines often involves the loss of the NO group (30 Da) and subsequent fragmentation of the pyrrolidine (B122466) ring, which will be influenced by the presence of the two chlorine atoms. nih.gov The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would also be a key identifier.
Potential m/z Fragments for this compound in GC-MS:
| Ion | Description |
|---|---|
| [M]+ | Molecular ion |
| [M-NO]+ | Loss of the nitroso group |
| [M-Cl]+ | Loss of a chlorine atom |
The Nitrogen Chemiluminescence Detector (NCD) is a highly specific and sensitive detector for nitrogen-containing compounds. srainstruments.comlabrulez.comresearchgate.net This makes it particularly well-suited for the analysis of nitrosamines, including this compound, especially in complex matrices where other nitrogenous compounds may be present. researchgate.netresearchgate.net
The principle of NCD involves the high-temperature combustion of nitrogen-containing compounds to form nitric oxide (NO). The NO then reacts with ozone to produce excited nitrogen dioxide (NO₂*), which emits light as it returns to its ground state. This emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of nitrogen in the analyte. srainstruments.com A specialized "nitrosamine mode" can further enhance selectivity by optimizing burner conditions. researchgate.net
Typical GC-NCD System Configuration:
| Component | Specification |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| Detector | Agilent 8255 Nitrogen Chemiluminescence Detector or similar |
| GC Column | DB-624 or similar mid-polarity column |
| Injector | Split/Splitless, 250 °C |
| Oven Program | Isothermal or gradient, optimized for analyte separation |
| NCD Burner Temperature | > 1000 °C |
Research on various nitrosamines has demonstrated the high specificity and sensitivity of GC-NCD, with detection limits often in the picogram range. srainstruments.com This technique offers an equimolar response to nitrogen, meaning the signal is directly proportional to the number of nitrogen atoms in the molecule, simplifying quantification. srainstruments.com
Liquid Chromatography (LC) with Advanced Detection
Liquid chromatography is a versatile technique that is particularly useful for the analysis of less volatile and thermally labile compounds. For nitrosamines, especially those that may degrade at the high temperatures used in GC, LC provides a milder analytical approach.
High-Performance Liquid Chromatography (HPLC) with a Ultraviolet/Diode Array Detector (UV/DAD) can be used for the analysis of nitrosamines. waters.comamazonaws.comjopcr.com However, the direct UV detection of nitrosamines can lack sensitivity and selectivity, as these compounds often exhibit weak UV absorption. To overcome this limitation, post-column derivatization can be employed. nih.gov
In this approach, after the nitrosamine is separated on the HPLC column, it is mixed with a reagent that chemically modifies it to produce a derivative with strong UV absorbance or fluorescence. nih.gov One common post-column reaction for nitrosamines involves photolytic cleavage of the N-NO bond using UV light to generate nitrite (B80452) ions. These nitrite ions can then be reacted with a Griess reagent to form a highly colored azo dye, which is then detected by a UV/Vis detector.
Illustrative HPLC-UV/DAD System with Post-column Derivatization:
| Component | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol |
| Post-column Reactor | UV photolysis unit |
| Derivatization Reagent | Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) |
| Detector | Diode Array Detector (DAD) monitoring at ~540 nm |
This method enhances both the sensitivity and selectivity of the analysis, as only compounds that form nitrite upon photolysis will produce a signal.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of trace levels of nitrosamines in complex matrices such as pharmaceuticals, food, and environmental samples. nih.govnih.govmerckmillipore.com The technique combines the excellent separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry.
For this compound, an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve good peak shape and separation from matrix components. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte.
Hypothetical LC-MS/MS Parameters for this compound Analysis:
| Parameter | Typical Value/Condition |
|---|---|
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z corresponding to C₄H₇Cl₂N₂O⁺ |
| Product Ions | Fragments resulting from the loss of NO, Cl, etc. |
The study of fragmentation patterns of various nitrosamines reveals that the loss of the NO radical (30 Da) is a common pathway. nih.gov For this compound, this would be a likely fragmentation, and the resulting ion would be a key transition to monitor in an MRM experiment. The high sensitivity of modern LC-MS/MS systems allows for detection limits in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is crucial for monitoring these potentially carcinogenic compounds. The main challenge in LC-MS analysis is the potential for matrix effects, which can suppress or enhance the ionization of the target analyte, and this must be carefully evaluated and mitigated during method development. nih.gov
Spectroscopic Techniques for Mechanistic Elucidation (Excluding Basic Identification)
Spectroscopy provides powerful, non-invasive tools to probe the dynamic behavior of molecules. For this compound, advanced spectroscopic methods are indispensable for elucidating reaction mechanisms, identifying transient intermediates, and studying its structural dynamics, which are influenced by the planar C₂N-NO group and the restricted rotation around the N-N bond. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for providing detailed structural and dynamic information in solution. For N-nitrosamines, including this compound, NMR is particularly insightful due to the phenomenon of E/Z isomerism. The partial double bond character of the N-N bond hinders free rotation, leading to the existence of two distinct geometric isomers (or conformers). nih.govresearchgate.net These isomers are magnetically non-equivalent and can be observed as separate sets of signals in both ¹H and ¹³C NMR spectra. researchgate.net The relative populations of these isomers and the energy barrier to their interconversion can be studied using variable temperature (VT) NMR experiments. nih.gov
For the parent compound, N-nitrosopyrrolidine, ¹H and ¹³C NMR spectral data are well-established. nih.gov The introduction of two chlorine atoms at the 3 and 4 positions of the pyrrolidine ring in this compound would significantly alter the chemical shifts of the ring protons and carbons. The electron-withdrawing effect of the chlorine atoms would deshield the adjacent methine protons (CH-Cl) and carbons, causing their signals to appear at a lower field (higher ppm) compared to the methylene (B1212753) protons in the parent compound.
Furthermore, real-time NMR spectroscopy serves as a powerful tool for reaction monitoring. youtube.com By acquiring spectra at regular intervals during a chemical reaction, it is possible to simultaneously track the disappearance of reactants, the formation of products, and the appearance and decay of any transient intermediates. youtube.comacs.org This non-destructive technique provides unparalleled insight into reaction kinetics and mechanisms without the need for sample workup or the isolation of unstable species. youtube.com For instance, studying the degradation of this compound under specific conditions (e.g., photolysis) with real-time NMR would allow for the direct observation of product formation and the calculation of reaction rates.
Table 1: Representative ¹H and ¹³C NMR Data for N-Nitrosopyrrolidine (Parent Compound) This table provides reference data for the unsubstituted N-nitrosopyrrolidine. The presence of chloro-substituents in this compound would cause significant shifts, particularly for the carbons and protons at positions 3 and 4.
| Nucleus | Solvent | Frequency | Chemical Shifts (ppm) nih.gov |
|---|---|---|---|
| ¹H | CDCl₃ | 90 MHz | ~2.0-2.2 (m), ~3.4-3.6 (m), ~4.1-4.3 (m) |
| ¹³C | CDCl₃ | 22.53 MHz | 22.60, 23.99, 45.14, 49.78 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing molecular structure. In the context of this compound, these methods are crucial for analyzing reaction intermediates by detecting characteristic vibrational modes. dtic.milnih.gov
N-nitrosamines exhibit strong and characteristic IR absorption bands. The N=O stretching vibration is typically observed in the 1408–1486 cm⁻¹ region, while the N-N stretching vibration appears between 1052 and 1106 cm⁻¹. pw.edu.pl Changes in the position and intensity of these bands can be used to monitor the structural integrity of the nitroso group during a reaction. For example, oxidation of the nitrosamine to the corresponding nitramine would result in the disappearance of these bands and the appearance of new, strong bands corresponding to the asymmetric and symmetric stretching of the NO₂ group. nih.gov
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. It is particularly valuable for studying reactions in aqueous media, where water's strong IR absorption can obscure key spectral regions. Recent advancements have demonstrated the use of in situ electrochemical Raman spectroscopy to detect and identify transient intermediates formed during the synthesis of N-nitrosamines. researchgate.net This approach could be adapted to study the formation of this compound or its degradation pathways, correlating experimentally observed Raman spectra with those predicted by theoretical calculations (e.g., Density Functional Theory) to validate proposed reaction mechanisms. researchgate.net
UV-Visible (UV-Vis) spectroscopy is a workhorse technique for quantitative analysis and kinetic studies, owing to its simplicity and sensitivity. N-nitrosamines display characteristic electronic transitions that make them amenable to UV-Vis analysis. They typically show a high-intensity absorption band around 230-250 nm, corresponding to a π→π* transition, and a lower-intensity band at longer wavelengths (approx. 340-370 nm) from an n→π* transition of the N-N=O chromophore. pw.edu.plmdpi.com
The stability of this compound, like other nitrosamines, is sensitive to ultraviolet light. nih.gov UV photolysis is a known degradation pathway. knu.ac.krnih.gov Kinetic studies of this degradation can be readily performed using UV-Vis spectroscopy. By monitoring the decrease in the absorbance of a characteristic peak over time, one can determine the reaction rate constants and the quantum yield of photodecomposition. mdpi.comknu.ac.kr For instance, a study on the photodissociation dynamics of the parent N-nitrosopyrrolidine used UV light to excite the molecule and determined an upper limit for the N-NO bond dissociation energy. rsc.org Similar experiments on this compound would reveal how the chloro-substituents affect its photostability and degradation kinetics. The entire process of photolysis can be monitored, where the cleavage of the N-N bond often leads to the formation of species like nitrite, which can also be quantified. nih.govnih.gov
Sample Preparation and Extraction Methodologies for Trace Analysis
The detection of trace amounts of this compound in complex environmental or biological samples requires effective sample preparation to isolate and concentrate the analyte prior to instrumental analysis. Liquid-liquid extraction and solid-phase extraction are the most common and powerful techniques for this purpose. researchgate.net
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For N-nitrosamines, dichloromethane (B109758) is a frequently used extraction solvent. researchgate.net The efficiency of LLE for this compound depends on its partition coefficient between the aqueous matrix and the selected organic solvent.
Optimization of LLE involves several key parameters:
Solvent Selection: The choice of organic solvent is critical. While dichloromethane is common, other solvents should be considered based on the analyte's polarity, which is increased by the two chlorine atoms in this compound compared to its parent compound.
pH Adjustment: The pH of the aqueous sample can influence the analyte's charge state and solubility. For neutral compounds like nitrosamines, pH adjustment is primarily used to suppress the extraction of acidic or basic interferences.
Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride) to the aqueous phase increases its ionic strength, which can decrease the solubility of the organic analyte and drive it into the organic phase, thereby improving extraction recovery. google.comkfupm.edu.sa
Solvent-to-Sample Ratio and Extraction Time: Optimizing the volume ratio of organic solvent to aqueous sample and the duration/vigor of mixing is essential to ensure quantitative transfer of the analyte.
A modern variation, dispersive liquid-liquid microextraction (DLLME), uses a small volume of extraction solvent and a dispersive solvent (like acetone (B3395972) or acetonitrile) to form a cloudy emulsion, maximizing the surface area for rapid extraction. researchgate.netgoogle.com This approach significantly reduces solvent consumption while achieving high enrichment factors.
Solid-Phase Extraction (SPE) has become the preferred method for sample cleanup and concentration of nitrosamines from aqueous samples due to its efficiency, reduced solvent usage compared to traditional LLE, and potential for automation. researchgate.netchromatographyonline.com The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the bulk of the matrix passes through. The analyte is then eluted with a small volume of a strong organic solvent.
The choice of SPE sorbent is the most critical parameter and depends on the analyte's properties and the sample matrix. For the analysis of various nitrosamines, several types of sorbents have proven effective. acs.orgthermofisher.comnih.govusp.org
Activated Carbon: Sorbents like coconut charcoal are highly effective for trapping a broad range of nitrosamines from drinking water, as recommended by EPA Method 521. thermofisher.comgoogle.com
Polymeric Sorbents: Reversed-phase polymeric sorbents, such as styrene-divinylbenzene (e.g., Strata-X) or hydrophilic-lipophilic balanced (HLB) polymers (e.g., Oasis HLB), are widely used. They offer high capacity and are effective for retaining moderately polar compounds like N-nitrosopyrrolidine and its chlorinated derivatives from aqueous solution. usp.orggoogle.commdpi.com
Cation-Exchange Sorbents: Strong cation-exchange cartridges (e.g., Strata X-C) have shown excellent performance in retaining a wide variety of nitrosamines, including polar ones, while allowing interfering matrix components to be washed away. chromatographyonline.comusp.org
Graphitized Carbon: Materials like HyperSep Hypercarb are useful for retaining polar compounds and can be effective in complex matrices. usp.org
The general SPE procedure follows four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. thermofisher.com For this compound, a method using a polymeric or cation-exchange sorbent would likely provide the best balance of retention and selective elution, enabling its trace-level determination.
Table 2: Common Solid-Phase Extraction (SPE) Sorbents for Nitrosamine Analysis
| Sorbent Type | Common Brand Names | Mechanism | Typical Application / Comments | Reference |
|---|---|---|---|---|
| Activated Carbon | Coconut Charcoal | Adsorption | Broad-spectrum for nitrosamines in drinking water (EPA Method 521). | thermofisher.com |
| Polymeric Reversed-Phase | Oasis HLB, Strata-X | Hydrophobic and polar interactions | Excellent for a wide range of nitrosamines from aqueous matrices; high capacity. | usp.orggoogle.com |
| Polymeric Cation-Exchange | Oasis MCX, Strata X-C | Cation exchange and reversed-phase | Very effective for retaining polar and basic nitrosamines. Strata X-C shows high recoveries. | chromatographyonline.comusp.org |
| Graphitized Carbon | HyperSep Hypercarb | Adsorption (polar interactions) | Good for retaining very polar analytes that are not well-retained by reversed-phase. | usp.org |
Compound Index
Microextraction Techniques
Microextraction techniques have emerged as powerful sample preparation tools, offering high enrichment factors, minimizing the use of organic solvents, and reducing sample volume requirements. These methods are particularly advantageous for the trace analysis of contaminants like this compound. The primary microextraction techniques applicable to the analysis of nitrosamines include dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME).
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid and efficient microextraction method based on the partitioning of analytes between a small volume of extraction solvent and an aqueous sample, which is dispersed into fine droplets. This dispersion maximizes the surface area for mass transfer, leading to high extraction efficiency and short extraction times. For the analysis of polar compounds like some nitrosamines, derivatization is often employed to enhance their extraction into the non-polar solvent and to improve their chromatographic behavior and detection.
While specific studies on the application of DLLME for this compound are not extensively documented in publicly available literature, the general methodology for other nitrosamines can be adapted. A typical DLLME procedure involves the rapid injection of a mixture of an extraction solvent (e.g., a chlorinated solvent like tetrachloroethylene) and a disperser solvent (e.g., acetone or methanol) into the aqueous sample. The resulting cloudy solution is centrifuged to separate the phases, and a small volume of the sedimented extraction solvent is collected for analysis, typically by gas chromatography-mass spectrometry (GC-MS).
To illustrate the potential application, a hypothetical experimental setup for the DLLME of this compound is presented in the table below. The parameters are based on established methods for other nitrosamines and would require optimization for this specific compound.
| Parameter | Condition |
| Sample Volume | 5.0 mL |
| Extraction Solvent (Volume) | Tetrachloroethylene (15 µL) |
| Disperser Solvent (Volume) | Acetone (1.0 mL) |
| pH | 7.0 |
| Centrifugation Speed | 4000 rpm |
| Centrifugation Time | 3 min |
| Analytical Technique | GC-MS |
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or headspace extraction), and analytes partition into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For semi-volatile nitrosamines, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed.
Research on the application of SPME for a range of nitrosamines in water samples has demonstrated its effectiveness, achieving low detection limits. For instance, studies on other nitrosamines have reported method detection limits in the nanogram-per-liter range when coupling SPME with GC-MS. The optimization of parameters such as extraction time, temperature, pH, and salt addition is crucial for achieving high sensitivity and reproducibility.
The following table outlines typical experimental conditions for the SPME analysis of nitrosamines, which would serve as a starting point for method development for this compound.
| Parameter | Condition |
| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |
| Extraction Mode | Headspace |
| Extraction Temperature | 60°C |
| Extraction Time | 45 min |
| Sample Agitation | 500 rpm |
| Salt Addition | 30% (w/v) NaCl |
| Desorption Temperature | 250°C |
| Desorption Time | 2 min |
| Analytical Technique | GC-MS |
The successful application of these microextraction techniques to the analysis of this compound would require dedicated research to optimize the various experimental parameters and validate the method's performance in terms of linearity, accuracy, precision, and limits of detection and quantification. Such studies are essential for the reliable monitoring of this specific halogenated nitrosamine in various environmental and other relevant matrices.
Environmental Chemistry and Fate
Formation Mechanisms in Environmental Contexts
The formation of 3,4-Dichloro-1-nitrosopyrrolidine in the environment is expected to follow pathways similar to other N-nitrosamines, which are primarily formed through the reaction of a secondary amine precursor with a nitrosating agent. In this case, the precursor would be 3,4-dichloropyrrolidine.
The formation of N-nitrosamines can occur in water bodies when amine precursors react with nitrosating agents like nitrite (B80452), particularly under acidic conditions. nih.govnih.gov The precursor for this compound is 3,4-dichloropyrrolidine. While pyrrolidine (B122466) and its derivatives can be found as components of natural organic matter (NOM), the natural occurrence of chlorinated pyrrolidines is not well-documented. However, should 3,4-dichloropyrrolidine be present in water from industrial or agricultural sources, it could undergo nitrosation.
The reaction involves the protonation of nitrite to form nitrous acid (HNO₂), which then generates various nitrosating species (e.g., N₂O₃, H₂NO₂⁺). These species can then react with the unprotonated secondary amine of the 3,4-dichloropyrrolidine molecule to form the N-nitroso bond. The rate of this reaction is highly dependent on pH, with optimal conditions for nitrosation of secondary amines typically occurring around pH 3. nih.gov
Water disinfection processes are a major pathway for the formation of N-nitrosamines, which are classified as disinfection byproducts (DBPs). matec-conferences.orgepa.gov Chloramination, the use of chloramines (most commonly monochloramine, NH₂Cl) as a disinfectant, is particularly associated with nitrosamine (B1359907) formation. matec-conferences.orgwaterrf.org
The formation of N-nitrosamines during chloramination is complex. While monochloramine is the intended disinfectant, dichloramine (NHCl₂) often forms in situ and is a key reactant in nitrosamine formation. matec-conferences.org The proposed mechanism involves a nucleophilic substitution reaction between an amine precursor and dichloramine to form an unsymmetrical hydrazine (B178648) intermediate, which is then oxidized to the corresponding nitrosamine. matec-conferences.org
For this compound, the reaction would proceed as follows:
Precursor: 3,4-dichloropyrrolidine (from anthropogenic sources).
Reactant: Dichloramine (formed during chloramination).
Reaction: 3,4-dichloropyrrolidine reacts with dichloramine, leading to the formation of this compound.
The presence of organic nitrogen compounds in source water is a key factor, although total organic nitrogen is not always a reliable indicator for nitrosamine formation potential. nih.govnih.gov Low to medium molecular weight fractions of natural organic matter (NOM) have been identified as significant sources of nitrosamine precursors. nih.gov Furthermore, the presence of bromide and iodide in source waters can influence the formation of different halogenated DBPs. acs.org
Degradation Kinetics and Pathways in Aqueous Environments
The persistence of this compound in aquatic environments is determined by its susceptibility to various degradation processes, including photolysis, oxidation, and biodegradation.
N-nitrosamines are generally susceptible to photolytic degradation. researchgate.net Exposure to ultraviolet (UV) light, either from sunlight in surface waters or during UV disinfection processes, can lead to their decomposition. The primary photochemical reaction for nitrosamines involves the cleavage of the N-N bond. tcmda.com For instance, studies on N-nitrosodimethylamine (NDMA) have shown that its photolysis can be rapid in direct sunlight. tcmda.com Research on swimming pools also demonstrated that NDMA concentrations were significantly lower in outdoor pools compared to indoor pools, highlighting the role of UV exposure in its degradation. acs.org
While specific data for this compound is unavailable, it is expected to undergo photolysis. The presence of chlorine atoms on the pyrrolidine ring might influence the photolytic rate and pathways compared to the parent NPYR compound. Studies on other chlorinated compounds, such as 2,4-dichloro-6-nitrophenol, show that photolysis proceeds via mechanisms like C-Cl bond splitting, suggesting a potential degradation pathway for chlorinated nitrosamines as well. nih.gov
Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) and utilize oxidants such as ozone (O₃), are effective in degrading many organic contaminants, including nitrosamines. rsc.orgresearchgate.net
Research on the parent compound, N-nitrosopyrrolidine (NPYR), has shown it is susceptible to oxidative degradation. While direct ozonation is slow, the reaction with hydroxyl radicals is extremely fast. The presence of both ozone and UV light creates a synergistic effect, accelerating the degradation of NPYR through the enhanced production of •OH radicals. researchgate.net
Table 1: Reaction Rate Constants for N-Nitrosopyrrolidine (NPYR) with Ozone and Hydroxyl Radicals
| Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Ozone (O₃) | 0.31 (± 0.02) | researchgate.net |
| Hydroxyl Radical (•OH) | 1.38 (± 0.05) x 10⁹ | researchgate.net |
It is highly probable that this compound would also be degraded by hydroxyl radicals at a rapid rate. The chlorine substituents may affect the reaction kinetics, but the fundamental susceptibility of the nitrosamine functional group to oxidative attack remains. The degradation pathway would likely involve hydroxylation and cleavage of the ring or the nitroso group.
Information regarding the biodegradation of this compound is not available. In general, N-nitrosamines are considered to be relatively resistant to aerobic biodegradation. However, the chlorinated precursor, 3,4-dichloroaniline (B118046) (3,4-DCA), has been studied for its biodegradability.
Several bacterial strains have been identified that can degrade 3,4-DCA. For example, a Paracoccus denitrificans strain was shown to use 3,4-DCA as its sole source of carbon, nitrogen, and energy, mineralizing 81-87% of the compound over 29 weeks. researchgate.net A microbial consortium including Pseudomonas, Acinetobacter, and Rhodococcus species has also been shown to completely remove 3,4-DCA. nih.gov The green alga Chlorella pyrenoidosa can also remove 3,4-DCA from water, transforming it into less toxic metabolites like 3,4-dichloroformanilide and 3,4-dichloroacetanilide. nih.gov
Table 2: Microorganisms Involved in the Degradation of Related Compounds
| Compound | Microorganism | Degradation Capability | Reference |
|---|---|---|---|
| 3,4-Dichloroaniline (3,4-DCA) | Paracoccus denitrificans | Mineralization | researchgate.net |
| 3,4-Dichloroaniline (3,4-DCA) | Pseudomonas fluorescens | Degradation with dehalogenation and hydroxylation | researchgate.net |
| 3,4-Dichloroaniline (3,4-DCA) | Chlorella pyrenoidosa | Biotransformation | nih.gov |
| Propanil and 3,4-DCA | Pseudomonas sp., Acinetobacter calcoaceticus, Rhodococcus sp. | Complete removal | nih.gov |
| Iprodione (produces 3,5-dichloroaniline) | Achromobacter spanius, Pseudomonas rhodesiae | Degradation | mdpi.com |
Environmental Transport and Transformation Processes
However, general principles governing the fate of structurally related compounds, such as other chlorinated nitrosamines, can offer some insights. The presence of chlorine atoms on the pyrrolidine ring would likely influence the compound's polarity and, consequently, its partitioning behavior in soil and water. The nitrosamine functional group is known to be susceptible to photolytic degradation. For instance, studies on other nitrosamines have shown that they can be degraded by UV radiation. The specific wavelengths of light and the presence of other substances in the environment, such as humic acids, can affect the rate of this degradation.
Metabolite and Degradation Product Identification in Environmental Samples
There is a significant lack of information in published scientific literature regarding the specific metabolites and degradation products of this compound in environmental samples. Identifying such products would require dedicated studies involving the analysis of soil, water, or air samples from areas where this compound might be present, or laboratory simulations of environmental degradation pathways.
In the absence of such studies, it is not possible to provide a list of identified metabolites or degradation products for this compound. Research on the degradation of other, structurally different, nitrosamines has identified various transformation products, but it would be speculative to assume that this compound follows the same pathways to yield identical products. The dichlorinated structure of this specific pyrrolidine derivative would likely lead to a unique set of degradation intermediates and final products.
Data Tables
Due to the absence of specific research data for this compound, no data tables can be generated for its environmental transport, transformation, metabolites, or degradation products.
Biological Interactions and Activation Pathways Mechanistic, Non Human Focus
Enzymatic Bioactivation Mechanisms
The primary route for the bioactivation of cyclic nitrosamines involves enzymatic oxidation, which transforms the chemically stable parent compound into a highly reactive intermediate capable of interacting with cellular macromolecules.
The initial and rate-limiting step in the metabolic activation of many nitrosamines is the hydroxylation of a carbon atom adjacent (in the α-position) to the N-nitroso group. nih.govresearchgate.net This reaction is typically catalyzed by the superfamily of heme-containing enzymes known as Cytochrome P450 (CYP). nih.govnih.gov For cyclic nitrosamines like N-nitrosopyrrolidine (NPYR), this enzymatic oxidation occurs at either the C2 or C5 position of the pyrrolidine (B122466) ring.
The general mechanism involves the P450 enzyme inserting an oxygen atom from molecular oxygen into a C-H bond at the α-position, forming an unstable α-hydroxynitrosamine. nih.govnih.govmdpi.com However, studies on the parent compound, NPYR, have shown that while this pathway exists, its reliance on CYP enzymes may be complex. For instance, research has indicated that inducers and inhibitors of cytochrome P450 monooxygenases have minimal impact on the metabolic activation of NPYR to an alkylating agent, suggesting other enzymatic processes might be involved. nih.gov Conversely, other studies have shown that inhibitors like piperonyl butoxide can potently block the formation of certain NPYR metabolites in rat liver microsomal preparations, yet this inhibition did not correlate with a reduction in mutagenicity in the Ames test. nih.gov This suggests that bioactivation may proceed through multiple routes, not all of which are CYP-dependent. nih.gov
For 3,4-Dichloro-1-nitrosopyrrolidine, the presence of two electron-withdrawing chlorine atoms at the C3 and C4 positions would be expected to decrease the electron density of the entire pyrrolidine ring. This electronic effect would likely deactivate the α-carbons (C2 and C5) toward electrophilic attack by the active oxygen species of the P450 enzyme, potentially slowing the rate of α-hydroxylation compared to the unsubstituted NPYR.
Following α-hydroxylation, the resulting α-hydroxynitrosamine is a highly unstable intermediate. nih.govmdpi.com It is not typically isolated and undergoes spontaneous, non-enzymatic decomposition. This decomposition involves the cleavage of the heterocyclic ring.
For the hypothetical α-hydroxy-3,4-dichloro-1-nitrosopyrrolidine, the ring would open to form a transient aldehyde intermediate. This is immediately followed by the release of water and the formation of a highly electrophilic diazonium ion. nih.govresearchgate.net This diazonium ion is the ultimate reactive species responsible for the compound's interaction with nucleophilic centers in biological molecules, most notably DNA. nih.govmdpi.com The entire process transforms the stable nitrosamine (B1359907) into a potent alkylating agent.
Molecular Interactions with Biomolecules (e.g., DNA Alkylation)
The electrophilic diazonium ion generated through metabolic activation readily reacts with cellular nucleophiles, with DNA being the most critical target from a genotoxic standpoint. nih.govmdpi.com This process, known as DNA alkylation, results in the formation of covalent adducts.
DNA alkylation occurs via nucleophilic substitution (SN1 or SN2) reactions, where the nitrogen and oxygen atoms of the DNA bases act as nucleophiles, attacking the electrophilic carbon of the diazonium ion. nih.govresearchgate.net This covalent bonding alters the structure of the DNA, forming what is known as a DNA adduct. nih.govmdpi.com
In the case of NPYR, metabolism leads to a 4-oxobutyldiazonium ion, which then "pyridyloxobutylates" DNA bases. nih.gov For this compound, the resulting electrophile would be a chlorinated analogue. This species would similarly alkylate DNA, but the resulting adducts would retain the chlorine atoms, creating chlorinated DNA lesions. The formation of these adducts is a key event in the initiation of mutagenesis and carcinogenesis associated with alkylating agents. mdpi.com
Alkylating agents can form adducts at multiple sites on all four DNA bases, as well as on the phosphate (B84403) backbone. researchgate.net However, the N7 and O6 positions of guanine (B1146940) are particularly susceptible to attack. nih.gov O6-alkylguanine adducts are considered highly mutagenic as they can cause mispairing during DNA replication, leading to G:C to A:T transition mutations. nih.govresearchgate.net
For NPYR, a major DNA adduct has been identified as a cyclic 1,N2-pyridyloxobutylated deoxyguanosine adduct. nih.gov Studies have also identified other adducts formed in vitro and in tissues of rats treated with NPYR. nih.gov In the case of this compound, one would predict the formation of analogous adducts, but with a chlorinated side chain attached to the DNA base. For example, the resulting adducts would likely be chlorinated derivatives bound to purine (B94841) bases like guanine and adenosine. nih.gov The specific structure and stereochemistry of these adducts have not been characterized but would be crucial in determining their biological consequences, such as their recognition and processing by DNA repair enzymes. nih.gov
Mechanistic Insights into Biological Response (Excluding Clinical Outcomes)
The biological response to N-nitrosamines is initiated by their metabolic activation to reactive electrophilic species. The primary mechanism of action involves the alkylation of cellular macromolecules, most importantly DNA. nih.govmdpi.com
The α-hydroxylation of NPYR leads to the formation of an unstable α-hydroxynitrosamine, which decomposes to generate a diazonium ion. nih.gov This highly reactive species can then alkylate DNA bases, forming DNA adducts. nih.gov The formation of these adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.
While the specific DNA adducts formed by this compound have not been characterized, the general mechanism is expected to be similar to that of other nitrosamines. The presence of the nitroso group is a key structural feature that confers this mode of biological activity to this class of compounds. nih.gov
The gut microbiota may also play a role in the metabolism and toxicity of nitrosamines. acs.org While specific studies on this compound are lacking, intestinal bacteria have been shown to metabolize various environmental pollutants, sometimes leading to an enhancement of their toxicity. acs.org
An in-depth examination of this compound, a specific N-nitrosamine compound, reveals a landscape ripe for scientific inquiry. While research on many simple nitrosamines is extensive due to their roles as environmental and pharmaceutical contaminants, complex halogenated nitrosamines such as this compound represent a frontier in chemical research. Progress in understanding this compound is intrinsically linked to broader advancements in synthetic chemistry, computational modeling, analytical science, and molecular biology. This article explores the emerging research areas and future directions poised to illuminate the properties and behavior of this compound.
Emerging Research Areas and Future Directions
The study of complex N-nitrosamines, including halogenated variants like 3,4-Dichloro-1-nitrosopyrrolidine, is driven by the need to understand and predict the behavior of novel chemical entities. Research is expanding beyond well-known simple nitrosamines to address the challenges posed by more complex structures that may be formed as impurities in industrial processes or pharmaceuticals. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of 3,4-Dichloro-1-nitrosopyrrolidine to ensure high purity?
- Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios of precursors) to minimize byproducts. For example, controlling the nitrosation step (introduction of the nitroso group) is critical, as excessive nitrosating agents can lead to over-nitrosation byproducts. Purification via column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) or preparative HPLC can isolate the target compound . Purity validation should employ NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm structural integrity.
Q. How can researchers validate the structural stability of this compound under varying storage conditions?
- Answer: Stability studies should assess degradation pathways under controlled environments (e.g., light, humidity, temperature). For instance, accelerated stability testing at 40°C/75% relative humidity over 4–6 weeks, combined with periodic HPLC-UV analysis, can identify decomposition products like dechlorinated or denitrosated derivatives . Comparative FTIR and mass spectrometry before/after testing will confirm structural changes.
Q. What spectroscopic techniques are most effective for distinguishing this compound from its positional isomers?
- Answer: High-resolution mass spectrometry (HRMS) can differentiate isomers via exact mass measurements. Additionally, 2D NMR techniques (e.g., COSY, NOESY) resolve spatial arrangements: the nitroso group’s proximity to chlorine substituents creates distinct NOE correlations, while ¹³C NMR chemical shifts vary based on substituent positions .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
- Answer: Discrepancies in reactivity often stem from solvent effects or catalyst compatibility. For example, dichloropyrrolidine derivatives exhibit variable stability in Pd-catalyzed reactions due to ligand steric effects. Researchers should replicate experiments under inert atmospheres (argon/glovebox) and compare catalytic systems (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂). Kinetic studies (e.g., monitoring reaction progress via in-situ IR) can identify intermediates or side reactions .
Q. What advanced strategies are used to profile impurities in this compound synthesized via novel routes?
- Answer: Impurity profiling requires orthogonal analytical methods:
- HPLC-MS/MS identifies low-abundance byproducts (e.g., dimerization products or chlorinated analogs).
- Isotopic labeling (e.g., ¹⁵N-nitrosamine precursors) traces nitrosation efficiency.
- X-ray crystallography (if crystals are obtainable) resolves ambiguous stereochemistry in impurities .
- Reference standards for common impurities (e.g., dechlorinated derivatives) should be synthesized and characterized to calibrate detection limits.
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Answer: Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against target proteins (e.g., nitroreductases) require parameterization of the nitroso group’s partial charges and van der Waals radii. Validation via in vitro enzyme inhibition assays ensures computational predictions align with empirical data .
Data Contradiction and Reproducibility
Q. What protocols ensure reproducibility in studies involving this compound’s photochemical behavior?
- Answer: Standardize light sources (e.g., wavelength-controlled LED arrays) and dosimetry to quantify photon exposure. Control experiments with radical scavengers (e.g., TEMPO) confirm whether degradation is radical-mediated. Collaborative inter-laboratory studies using shared reference samples can resolve inconsistencies .
Q. How should researchers address discrepancies in reported cytotoxicity data for this compound?
- Answer: Variability often arises from cell line-specific metabolic activity (e.g., nitroreductase expression). Methodological adjustments include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
